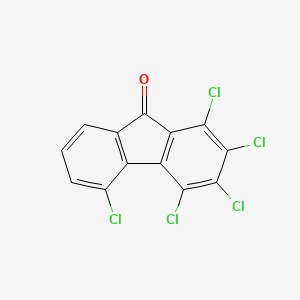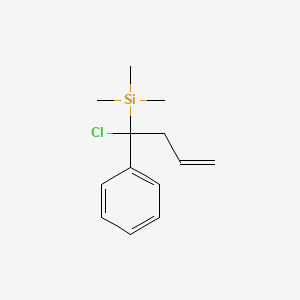
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C13H19ClSi. This compound features a phenyl group, a chloro group, and a trimethylsilyl group attached to a butenyl chain. It is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane typically involves the reaction of 1-phenyl-3-buten-1-ol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include silyl ethers, silyl amines, and silyl sulfides.
Oxidation: Products include silanols and siloxanes.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of silicon-based materials and coatings.
Biological Research: It is employed in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane involves the reactivity of the chloro and trimethylsilyl groups. The chloro group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(5-Chloropent-1-yn-1-yl)trimethylsilane: Similar in structure but with an alkyne group instead of an alkene.
Trimethylsilyl chloride: A simpler compound with a single chloro group attached to a trimethylsilyl group.
1-Phenyl-3-buten-1-ol: Lacks the trimethylsilyl group but has a similar butenyl chain and phenyl group.
Uniqueness
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane is unique due to the presence of both a chloro group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and other applications.
Properties
CAS No. |
90964-82-2 |
|---|---|
Molecular Formula |
C13H19ClSi |
Molecular Weight |
238.83 g/mol |
IUPAC Name |
(1-chloro-1-phenylbut-3-enyl)-trimethylsilane |
InChI |
InChI=1S/C13H19ClSi/c1-5-11-13(14,15(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 |
InChI Key |
OCMRBVJBDMCKHT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC=C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
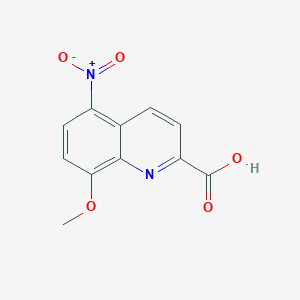

![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
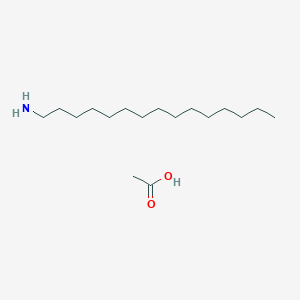
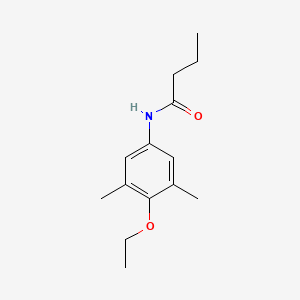
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
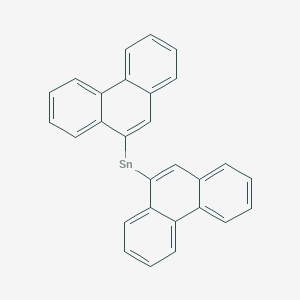


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
